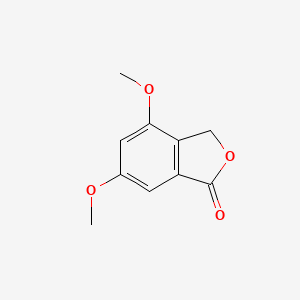

4,6-Dimethoxy-phthalide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

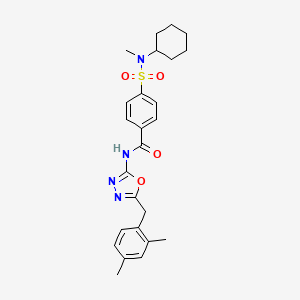

4,6-Dimethoxy-phthalide is a type of phthalide, a relatively small group of natural compounds found in several plant families and some genera of fungi . It’s known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America . It has been used in the preparation of a new class of efficient ketocoumarin triplet sensitizers .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis . Another approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol .Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . Its average mass is 194.184 Da and its mono-isotopic mass is 194.057907 Da .Chemical Reactions Analysis

Phthalides, including this compound, have undergone various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . For instance, 4,6-dimethoxy-1H-indole was reacted with chloroacetic acid to produce a compound that was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives .科学的研究の応用

Chemotherapeutic Potential

4,6-Dimethoxy-phthalide has been identified as a compound with potential chemotherapeutic applications. A study found that a derivative of this compound, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, demonstrated genotoxic potential and increased the frequency of cell death. This suggests its potential use in developing new chemotherapeutics, especially as an adjuvant in chemotherapy (S. C. das Neves et al., 2023).

Synthesis and Characterization

Research into the synthesis and characterization of derivatives of this compound is ongoing. One study reported the synthesis of 3,5-dimethoxyphthalic anhydride, achieved through a series of reactions starting from a related compound, methyl 3,5-dimethoxybenzoate (Liu Zuliang, 2007).

Anticoagulation Activities

Anti-Inflammatory Activities

A study on phthalide dimers from Ligusticum chuanxiong revealed that these compounds, structurally related to this compound, have anti-inflammatory activities. They were found to inhibit nitric oxide production in cells, suggesting their potential in treating inflammatory conditions (Lu Huang et al., 2022).

将来の方向性

Recent advancements in synthetic methodologies of phthalides, including 4,6-Dimethoxy-phthalide, have led to the development of important biologically active natural products . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities . Furthermore, this compound has potential chemotherapeutic application and may be a candidate for developing a new generation of chemotherapeutics .

作用機序

Target of Action

4,6-Dimethoxy-phthalide is a precursor of three resorcinol lipids . These lipids have been described as potential chemotherapeutic agents and are capable of potentiating the effects of cyclophosphamide

Mode of Action

It has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin .

Biochemical Pathways

It is known to be genotoxic, indicating that it may interfere with dna replication and repair processes .

Result of Action

This compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin . These results suggest that it may have potential as a chemotherapeutic agent.

生化学分析

Biochemical Properties

4,6-Dimethoxy-phthalide is a bioactive constituent that plays a significant role in biochemical reactions .

Cellular Effects

It has been suggested that it may have genotoxic potential and cell-killing potential . It may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis at dosages of 5, 10, and 20 mg/kg

Metabolic Pathways

It is known that phthalides are biosynthesized via linkage of acetate units forming polyketide intermediates .

特性

IUPAC Name |

4,6-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPMLTZXTKBVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

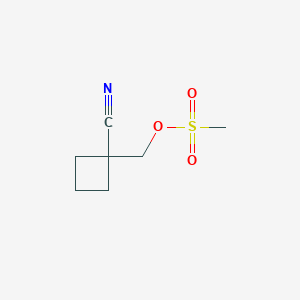

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)

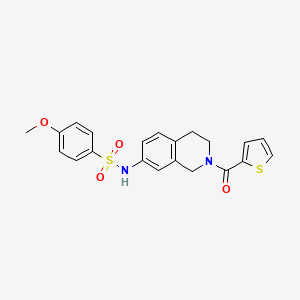

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)

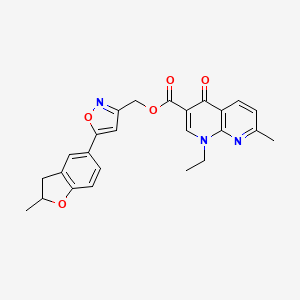

![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)

![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)

![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)

![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)